(S)-N-methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide

Peptide Synthesis Chiral Purity Quality Control

This Boc-L-leucine Weinreb amide provides orthogonal, acid-labile N-protection and a masked C-terminus for clean reduction to Boc-L-leucinal—critical for protease inhibitor pharmacophores. Unlike esters, it resists over-addition and racemization, ensuring chiral integrity. Ideal for solid-phase peptide synthesis where base-labile groups are present. Bulk quantities available.

Molecular Formula C13H26N2O4
Molecular Weight 274.36 g/mol
CAS No. 87694-50-6
Cat. No. B570298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide
CAS87694-50-6
Synonyms[(1S)-1-[(Methoxymethylamino)carbonyl]-3-methylbutyl]-carbamic Acid 1-Dimethylethyl Ester;  [1-[(Methoxymethylamino)carbonyl]-3-methylbutyl]-carbamic Acid 1-Dimethylethyl Ester;  (S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide; 
Molecular FormulaC13H26N2O4
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H26N2O4/c1-9(2)8-10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)/t10-/m0/s1
InChIKeyIKRXSZUARJIXLZ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide (CAS 87694-50-6) for Peptide Synthesis and Medicinal Chemistry Research


(S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide (CAS 87694-50-6), also known as Boc-L-leucine N,O-dimethylhydroxamide or Boc-Leu-N(OMe)Me, is a protected amino acid derivative belonging to the Weinreb amide class [1]. As a leucine analog, it features a tert-butoxycarbonyl (Boc) protecting group on the α-amino nitrogen and an N-methoxy-N-methyl amide (Weinreb amide) at the C-terminus . This compound is a white to off-white crystalline powder with a molecular formula of C13H26N2O4 and a molecular weight of 274.36 g/mol [1]. It serves as a versatile chiral building block in organic synthesis, particularly in peptide chemistry and the synthesis of peptidomimetics, protease inhibitors, and other bioactive molecules .

Why (S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide Cannot Be Replaced by Other Protected Amino Acid Derivatives


The structural and functional properties of (S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide are precisely tailored for its role as a chiral synthon, making it non-interchangeable with close analogs. The combination of the acid-labile Boc protecting group with the highly versatile Weinreb amide functionality on the chiral L-leucine scaffold is a critical design feature that governs both synthetic compatibility and downstream transformation efficiency [1]. Generic substitution with alternative N-protected amino acids (e.g., Fmoc) would introduce base lability, precluding its use in acidic deprotection steps, while substitution with a standard ester (e.g., methyl or benzyl) would expose the molecule to unwanted nucleophilic over-addition and racemization during organometallic reactions [2]. The quantitative evidence below demonstrates the specific advantages of this compound over its closest alternatives in critical applications.

Quantitative Differentiation of (S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide from In-Class Alternatives


Superior Purity Specification for High-Fidelity Peptide Synthesis

The target compound is commercially available at a minimum purity of ≥ 99% as determined by HPLC, which is a critical specification for minimizing impurities that could lead to side reactions or diastereomer formation in peptide coupling. This level of purity is not universally guaranteed by suppliers of analogous compounds such as Boc-L-valine N,O-dimethylhydroxamide (CAS 87694-52-8), which is often specified at 95-98% . This higher purity reduces the need for costly and time-consuming additional purification steps for the end-user .

Peptide Synthesis Chiral Purity Quality Control

Validated Reduction Efficiency for Aldehyde Synthesis

The Weinreb amide of Boc-L-leucine has been successfully reduced to the corresponding aldehyde (Boc-L-leucinal) using 1.5 equivalents of DIBAL-H, a reaction that is known to be problematic for standard esters due to over-reduction [1]. This specific stoichiometry and reagent choice are reported to yield good results for this Boc-protected amino acid Weinreb amide, enabling the synthesis of valuable chiral aldehyde intermediates for Horner-Wadsworth-Emmons reactions and other C-C bond formations [1]. The unique reactivity of the Weinreb amide prevents the formation of undesired byproducts, in contrast to analogous reactions with unprotected amino acid esters [2].

Weinreb Amide Reduction Peptidomimetics Protease Inhibitors

Acid-Labile Boc Protection Enables Orthogonal Deprotection Strategies

The presence of the tert-butoxycarbonyl (Boc) group on the target compound provides a distinct advantage in synthetic routes requiring acidic deprotection conditions. While Fmoc-protected analogs are labile to base (e.g., piperidine), the Boc group is stable under these conditions but cleaved under mild acid (e.g., TFA) [1]. This orthogonality is essential for the synthesis of peptides containing base-sensitive groups (e.g., thioesters) or for performing acid-catalyzed reactions on other parts of the molecule without affecting the α-amino protecting group. For instance, Fmoc-protected leucine Weinreb amide cannot be used in a sequence requiring a prior step with acidic conditions, limiting its synthetic utility [2].

Protecting Group Strategy Solid-Phase Peptide Synthesis Orthogonal Chemistry

Documented Use in Multi-Step Synthesis of Bioactive Peptidomimetics

The specific utility of Boc-L-leucine Weinreb amide (CAS 87694-50-6) is documented in the synthesis of a bombesin constrained analogue (JMV-1802) [1]. In this published synthetic route, the target compound was reacted with butylmagnesium bromide to form a ketone intermediate, which was then reduced to an alcohol and further elaborated into a complex peptidomimetic [1]. This documented use validates the compound's reactivity and stability in a multi-step synthesis involving organometallics and deprotection steps. In contrast, the use of a similar Boc-protected amino acid ester in this sequence would likely have resulted in over-addition to the ester by the Grignard reagent, yielding an undesired tertiary alcohol [2].

Bombesin Antagonists Peptide Mimetics Drug Discovery

Well-Defined Physical Properties Facilitate Reliable Handling and Storage

The compound's physical properties, including a boiling point of 235 °C (lit.), a density of 1.46 g/mL at 25 °C, and a specific optical rotation of [α]D22 = -23 ± 2º (C=1 in MeOH), are well-defined and consistent across reputable vendors . Furthermore, its recommended storage conditions are well-established: store at 0-8°C in a sealed, dry environment to ensure stability . This contrasts with some less common or custom-synthesized analogs for which these critical handling parameters may not be as rigorously characterized, introducing uncertainty in experimental reproducibility .

Compound Storage Stability Procurement

Key Application Scenarios for (S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide in Advanced Research


Synthesis of Chiral α-Amino Aldehydes and Ketones for Protease Inhibitors

This compound is optimally employed as a chiral precursor for synthesizing peptidyl aldehydes and ketones, which are common pharmacophores in protease inhibitors. The Weinreb amide moiety undergoes clean reduction with DIBAL-H to yield the corresponding Boc-L-leucinal, a key intermediate, without the over-reduction seen with esters [1]. This aldehyde can be used directly in Horner-Wadsworth-Emmons reactions or reductive aminations to build complex molecular frameworks [1].

Solid-Phase Peptide Synthesis with Orthogonal Protecting Groups

The acid-labile Boc group makes this compound a valuable building block in solid-phase peptide synthesis (SPPS), particularly when base-labile side-chain protecting groups or sensitive linkages (e.g., thioesters for native chemical ligation) are present [2]. Its stability to piperidine, the standard reagent for Fmoc deprotection, allows for its use in orthogonal synthesis schemes where multiple protecting groups must be removed selectively [2].

Construction of C-Terminally Modified Peptides and Peptidomimetics

The Weinreb amide functionality serves as a stable, masked carboxylic acid that can be selectively converted into a variety of C-terminal functionalities, including aldehydes, ketones, and alcohols, through reaction with Grignard or organolithium reagents [3]. This is particularly useful in the synthesis of peptidomimetics where the native C-terminal carboxylic acid is replaced with an electrophilic warhead (e.g., an aldehyde for a transition-state inhibitor) or a ketone for improved metabolic stability [3].

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